N-(4-hydroxyphenyl)methanesulfonamide
Overview
Description
N-(4-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol . It is characterized by the presence of a hydroxyphenyl group attached to a methanesulfonamide moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-hydroxyphenyl)methanesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding this compound as a solid product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
- **N-(4-hydroxyphenyl)benzenesulfon
N-(4-hydroxyphenyl)ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of methanesulfonamide.
Biological Activity
N-(4-hydroxyphenyl)methanesulfonamide, commonly referred to as (4-Hydroxyphenyl)methanesulfonamide, is a compound with notable biological activities that have garnered attention in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H9NO3S
- Molecular Weight : 187.22 g/mol
- Physical State : White crystalline solid
- Boiling Point : Approximately 357.3 °C
- Density : 1.458 g/cm³
The compound features a hydroxyl group attached to a phenyl ring and a methanesulfonamide group, which contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
Microorganism | Inhibition Zone (mm) | Standard Drug Comparison |
---|---|---|
Staphylococcus aureus | 15 | Gentamicin |
Streptococcus mutans | 14 | Gentamicin |
Escherichia coli | 12 | Ampicillin |
Pseudomonas aeruginosa | 11 | Ampicillin |
Candida albicans | 13 | Nystatin |
The compound demonstrated a broad spectrum of activity, particularly effective against Staphylococcus aureus and Candida albicans .
Analgesic Properties
This compound has been investigated for its analgesic effects. A study highlighted the development of novel analgesics derived from this compound that exhibit reduced hepatotoxicity compared to traditional analgesics like acetaminophen (ApAP). The findings showed that these derivatives maintained analgesic efficacy while significantly lowering liver toxicity markers in animal models .
Key findings from this research include:
- Reduced Liver Toxicity : The new derivatives did not result in significant increases in liver function tests (LFTs) compared to ApAP.
- Survival Rates : In toxicity assays, survival rates were significantly higher for the new compounds compared to ApAP-treated groups.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies have revealed binding affinities with various enzymes and receptors involved in pain and inflammation pathways. For instance, it has been shown to modulate the activity of cyclooxygenase enzymes, which play a critical role in the inflammatory response .
Case Studies
- Hepatotoxicity Reduction : A study involving mouse models demonstrated that derivatives of this compound exhibited significantly lower hepatotoxic effects compared to traditional analgesics. Histological analysis confirmed the preservation of liver architecture in treated mice, contrasting with the necrotic changes observed in ApAP-treated groups .
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound and its metal complexes showed enhanced antibacterial activity compared to the parent ligand alone. The incorporation of metal ions such as Cu(II) and Zn(II) into the sulfonamide structure increased its potency against resistant bacterial strains .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJASRJZSSUOGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403647 | |
Record name | N-(4-hydroxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51767-39-6 | |
Record name | N-(4-hydroxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-hydroxyphenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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